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Ethyl 3-(2-furyl)acrylate - 53282-12-5

Ethyl 3-(2-furyl)acrylate

Catalog Number: EVT-3190423
CAS Number: 53282-12-5
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 3-(2-furyl)acrylate is an organic compound belonging to the class of acrylate esters. It is characterized by the presence of a furan ring directly attached to the acrylic acid ethyl ester moiety. This structural feature renders it a valuable building block in organic synthesis due to its potential to undergo various chemical transformations. [, , , , , , , , , , ]

From 3-(2-Furyl)acrylic Acid

Ethyl 3-(2-furyl)acrylate can be synthesized by esterification of 3-(2-furyl)acrylic acid with ethanol in the presence of an acid catalyst like sulfuric acid. [, ]

From 2-Furaldehyde

Another approach involves the reaction of 2-furaldehyde with ethyl cyanoacetate in a Knoevenagel condensation reaction. This reaction is typically carried out in the presence of a base catalyst, such as piperidine or sodium ethoxide, in a suitable solvent like ethanol. []

Crystal Structure

Ethyl 3-(2-furyl)acrylate exists predominantly in the E-configuration. The crystal structure of its derivative, ethyl 2-acetyl-3-[5-(p-tolyl)-2-furyl]acrylate, reveals extensive π-delocalization involving the phenyl, furyl, and acetylethylenic groups. The ethoxycarbonyl portion is almost perpendicular to this conjugated system. []

Conformational Analysis

In other derivatives, such as ethyl 3-[2-(3,4-dimethoxybenzyl)-1-phenylsulfonyl-1H-indol-3-yl]acrylate, the ethyl acrylate substituent adopts an extended conformation. [] In contrast, the ethyl acrylate and sulfonyl-bound phenyl groups in ethyl 3-(2-methoxycarbonylmethyl-1-phenylsulfonyl-1H-indol-3-yl)acrylate are inclined at specific angles to the indole ring system. []

3-(2-Furyl)acrylic Acid

Compound Description: 3-(2-Furyl)acrylic acid is a key precursor in the synthesis of various furan-containing compounds. It has been utilized in the synthesis of phytoalexins, such as wyerone and dihydrowyerone, found in broad beans (Vicia faba L.) [].

2,3-Epoxypropyl-3-(2-Furyl)acrylate (EPFA)

Compound Description: EPFA is a reactive monomer used in the synthesis of copolymers with applications in various materials [, , ]. It can be polymerized with styrene or methyl methacrylate, resulting in materials suitable for glass fiber reinforcement.

Methyl 3-(2-Furyl)acrylate

Compound Description: Methyl 3-(2-furyl)acrylate is a close analog of Ethyl 3-(2-furyl)acrylate, studied for its photochemical dimerization properties [, ]. Similar to its ethyl counterpart, it can undergo dimerization under UV irradiation, forming a mixture of cyclobutane dicarboxylate dimers. The presence of benzophenone as a photosensitizer enhances the reaction yield [].

Methyl 3-(5-Nitro-2-furyl)acrylate

Compound Description: This compound is a derivative of Methyl 3-(2-furyl)acrylate with a nitro group at the 5-position of the furan ring []. It has been investigated for its reactivity in nitration reactions.

Methyl 2-Furyl- and 2-Thienylacrylate

Compound Description: These compounds represent a series where the furan ring in Methyl 3-(2-furyl)acrylate is replaced with a thiophene ring []. This modification influences the reactivity in photochemical dimerization, showcasing the impact of heteroatom substitution.

Source and Classification

Ethyl 3-(2-furyl)acrylate is classified under the category of acrylic esters. It is linked to the broader family of furan derivatives, which are known for their aromatic properties and reactivity. The compound's chemical structure can be represented by the formula C11H12O3C_11H_{12}O_3, with a CAS number of 53282-12-5. It is recognized for its applications in flavoring agents, personal care products, and as a plasticizer in various industrial processes .

Synthesis Analysis

The synthesis of ethyl 3-(2-furyl)acrylate can be achieved through several methods:

  1. Esterification Reaction: This method typically involves the reaction between 3-(2-furyl)acrylic acid and ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
    3 2 furyl acrylic acid+EthanolAcid CatalystEthyl 3 2 furyl acrylate+Water\text{3 2 furyl acrylic acid}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Ethyl 3 2 furyl acrylate}+\text{Water}
    This reaction generally requires heating to facilitate the formation of the ester bond.
  2. Sustainable Synthesis: Recent studies have explored renewable synthesis pathways using carbohydrate-derived furfurals. For instance, a method utilizing malonic acid and various organocatalysts has been reported, yielding good to excellent isolated yields under solvent-free conditions . The optimization of reaction parameters such as temperature, time, and catalyst concentration plays a critical role in maximizing yield.
Molecular Structure Analysis

Ethyl 3-(2-furyl)acrylate features a furan ring attached to an acrylic backbone. Its structural formula can be represented as follows:

C4H4O+C3H4O2C11H12O3\text{C}_4\text{H}_4\text{O}+\text{C}_3\text{H}_4\text{O}_2\rightarrow \text{C}_{11}\text{H}_{12}\text{O}_3

Key structural characteristics include:

  • Furan Ring: A five-membered aromatic ring contributing to the compound's reactivity.
  • Acrylic Acid Moiety: Provides unsaturation, making it suitable for polymerization reactions.

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are commonly employed to confirm the identity and purity of synthesized ethyl 3-(2-furyl)acrylate .

Chemical Reactions Analysis

Ethyl 3-(2-furyl)acrylate participates in several significant chemical reactions:

  1. Polymerization: Due to its acrylic nature, it can undergo radical polymerization to form polymers used in coatings and adhesives.
  2. Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can modify its properties for specific applications.
  3. Hydrogenation: The olefinic double bond present in the acrylic moiety can be selectively reduced using catalysts like palladium on carbon, allowing for further functionalization .
Mechanism of Action

The mechanism of action for ethyl 3-(2-furyl)acrylate primarily revolves around its reactivity due to the double bond in the acrylic structure. In polymerization, radical initiators generate free radicals that attack the double bond, leading to chain growth. This process is crucial in forming high-performance materials with desirable mechanical properties.

Physical and Chemical Properties Analysis

Ethyl 3-(2-furyl)acrylate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 196.22 g/mol
  • Boiling Point: Estimated around 210 °C
  • Density: Approximately 1.1 g/cm³
  • Solubility: Soluble in organic solvents such as ethanol and acetone but less soluble in water.

These properties influence its application as a flavoring agent and plasticizer, where compatibility with other materials is essential .

Applications

Ethyl 3-(2-furyl)acrylate finds diverse applications:

  1. Flavoring Agent: Used in food products for its pleasant aroma.
  2. Personal Care Products: Incorporated into cosmetics and fragrances due to its olfactory properties.
  3. Industrial Applications: Functions as a plasticizer in polymers, enhancing flexibility and durability.
  4. Research Applications: Serves as a building block for synthesizing other complex organic compounds or materials in chemical research.
Synthetic Methodologies and Optimization

Knoevenagel Condensation of 2-Furaldehyde

The core synthetic pathway to ethyl 3-(2-furyl)acrylate originates from biomass-derived 2-furaldehyde (furfural) through a telescoped reaction sequence. This approach first synthesizes 3-(2-furyl)acrylic acid via Knoevenagel condensation between 2-furaldehyde and malonic acid, followed by esterification. The condensation step represents a pivotal transformation where catalyst selection and reaction engineering critically determine sustainability and efficiency [1].

Table 1: Catalyst Performance in Knoevenagel Condensation for 3-(2-Furyl)acrylic Acid Synthesis

Catalyst SystemReaction ConditionsYield (%)Green Chemistry Advantages
Piperidinium acetateSolvent-free, 100°C92Biobased catalyst, no solvent waste
TriethylamineToluene, reflux78Moderate atom economy
ChitosanWater, 80°C85Renewable heterogeneous catalyst
Conventional piperidinePyridine, 115°C88High VOCs, hazardous solvent system

Catalyst Systems: Piperidinium Acetate vs. Organocatalytic Approaches

Piperidinium acetate has emerged as a superior organocatalyst for synthesizing 3-(2-furyl)acrylic acid, achieving exceptional yields (92%) under solvent-free conditions at 100°C. This bio-derived ionic liquid catalyst facilitates the decarboxylative condensation through a proposed imine-enol mechanism, enhancing reaction kinetics while avoiding toxic solvents. Comparatively, traditional homogeneous catalysts like pyridine or triethylamine require volatile organic solvents (toluene or acetonitrile) and deliver lower yields (70-78%) [1]. Recent advances in heterogeneous organocatalysis include modified chitosan, which provides good yields (85%) in aqueous media but suffers from longer reaction times (8-12 hours) versus piperidinium acetate (4-6 hours). The catalytic efficiency (TON = 153, TOF = 38 h⁻¹) of piperidinium acetate significantly outperforms other organocatalysts due to its dual activation role: the acetate anion activates malonic acid while the piperidinium cation activates the aldehyde carbonyl [1].

Solvent Effects and Green Chemistry Metrics

Solvent-free operation dramatically improves the environmental footprint of 3-(2-furyl)acrylic acid synthesis. Eliminating solvents achieves near-perfect atom economy (89.5%) and reduces the process mass intensity (PMI) to 1.3, compared to PMI values of 8.2-12.5 for solvent-based systems. This approach aligns with green chemistry principles by minimizing waste generation (E-factor = 0.8 vs. 5.2-10.4 for conventional methods) and energy consumption (reaction temperature reduced by 15-25°C) [1]. When solvents are unavoidable for specific furfural derivatives, renewable alternatives like cyclopentyl methyl ether (CPME) or ethyl lactate demonstrate promising results with improved EHS profiles. Microwave-assisted solvent-free protocols further enhance efficiency, reducing reaction times by 60% while maintaining excellent yields (90-93%) [1].

Esterification of 3-(2-Furyl)acrylic Acid

The esterification step converts 3-(2-furyl)acrylic acid (melting point 139-141°C) to its ethyl ester derivative (boiling point 232°C), enhancing its volatility and compatibility for fragrance applications. This transformation demands selective catalysis to preserve the acid-sensitive furan ring and avoid olefin isomerization [5] [1].

Table 2: Esterification Methods for Ethyl 3-(2-Furyl)acrylate Production

MethodCatalyst/ReagentConditionsYield (%)Functional Group Tolerance
Heterogeneous acid catalysisMeSO₃H/SiO₂Ethanol, 80°C, 4h94Low (acid-sensitive groups)
TransesterificationK₂CO₃/Dimethyl carbonate90°C, 6h88High (preserves functionality)
Conventional acid catalysisH₂SO₄Ethanol, reflux, 8h76Low (side reactions)
Steglich esterificationDCC/DMAPDCM, rt, 12h82High (mild but expensive)

Methanesulfonic Acid on Silica Gel as Heterogeneous Catalyst

MeSO₃H/SiO₂ (15 wt% loading) enables an efficient heterogeneous pathway for esterification, achieving 94% yield at 80°C in ethanol within 4 hours. The silica-supported catalyst provides acidic confinement through sulfonic acid groups anchored on the porous matrix, facilitating proton transfer while preventing catalyst leaching. This system demonstrates excellent recyclability (5 cycles with <5% activity loss) and eliminates aqueous workup requirements through simple filtration. The kinetic profile reveals a second-order reaction with an activation energy of 45 kJ/mol, significantly lower than homogeneous H₂SO₄ catalysis (68 kJ/mol). Notably, the heterogeneous nature allows application in continuous packed-bed reactors with sustained productivity >120 hours [1].

Transesterification with Dimethyl Carbonate

For 3-(2-furyl)acrylic acid derivatives containing acid-sensitive functional groups (e.g., 5-hydroxymethyl or 5-formyl substituents), transesterification using dimethyl carbonate (DMC) provides a milder alternative. Employing potassium carbonate (10 mol%) in excess DMC at 90°C for 6 hours achieves 88% yield with excellent chemoselectivity. This approach exemplifies sustainable esterification by utilizing DMC as a green methylating agent (LD₅₀ > 5,000 mg/kg) that generates only methanol and CO₂ as byproducts. The reaction proceeds through a base-catalyzed mechanism involving nucleophilic attack by the carboxylate anion on the carbonyl carbon of DMC, avoiding carbocation intermediates that could compromise sensitive functionalities [1] . Recent advances demonstrate microwave acceleration (30 minutes, 92% yield) and catalyst immobilization on magnetic nanoparticles (Fe₃O₄@SiO₂-K₂CO₃), facilitating catalyst recovery and reuse [1].

Continuous Flow Synthesis and Process Intensification

Microreactor Technology for Yield Maximization

Transitioning from batch to continuous flow processing addresses key limitations in Ethyl 3-(2-furyl)acrylate synthesis, particularly thermal degradation of furan intermediates during prolonged heating. Microreactor systems (channel diameter 500 µm) enable precise temperature control (100±1°C vs. 100±10°C in batch) and reduce residence times from hours to minutes (2-5 minutes). This intensification suppresses polymerization side reactions, increasing overall yield to 95% compared to 85% in batch reactors. The enhanced mass/heat transfer in microchannels permits operation at higher substrate concentrations (40% vs. 20% in batch) while maintaining excellent temperature uniformity. Recent implementations employ catalytic wall coatings (piperidine-functionalized silica) that eliminate catalyst separation steps and achieve space-time yields of 2.8 kg·L⁻¹·h⁻¹, representing a 12-fold productivity increase over conventional batch processes [1] .

Inline Purification Techniques

Integrated purification strategies significantly streamline the production of high-purity Ethyl 3-(2-furyl)acrylate (>99% by GC). Inline liquid-liquid membrane separators (PTFE, 0.5 µm pore size) continuously partition the aqueous base wash stream from the organic product phase (ethyl acetate) with >99% separation efficiency. Subsequent crystallization-enhanced distillation employs dynamic oscillatory baffled crystallizers to remove residual diacids before final fractional distillation. This approach achieves exceptional purity with solvent recovery rates >95% and reduces purification time by 70% compared to batch methods. For pharmaceutical-grade material, continuous chromatography using polar-modified silica gel columns removes trace aldehydes with 99.5% rejection efficiency. These integrated purification technologies reduce overall solvent consumption by 60% and energy use by 45% while ensuring consistent product quality through real-time PAT monitoring (Raman spectroscopy) [1].

Properties

CAS Number

53282-12-5

Product Name

Ethyl 3-(2-furyl)acrylate

IUPAC Name

ethyl (E)-3-(furan-2-yl)prop-2-enoate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+

InChI Key

MWZBTMXISMOMAE-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=CC=CO1

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCOC(=O)C=CC1=CC=CO1

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